molecular formula C10H7F3N2O B052004 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 24522-30-3

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B052004
CAS RN: 24522-30-3
M. Wt: 228.17 g/mol
InChI Key: JBNCFFDGYDZEEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide involves starting with primary compounds such as 3-fluoro-4-cyanophenol and conducting reactions to introduce the desired functional groups. For example, Yang Man-li (2008) described the synthesis of novel acetamides using cyanophenols as primary compounds, indicating a pathway that could be adapted for our compound of interest (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure characterization techniques, including IR, 1H NMR, and X-ray crystallography, have been employed to investigate the structure of synthesized compounds. For instance, Pan et al. (2016) used 1H and 13C NMR and HRMS spectroscopy alongside X-ray crystallography to characterize the molecular configuration of a trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, highlighting the role of intermolecular hydrogen bonds in its structure (Pan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes reactions with phenyl isothiocyanate, malononitrile, and elemental sulfur to form various heterocyclic compounds, as demonstrated by Khalil et al. (2012) (Khalil et al., 2012). These reactions expand the utility of cyanoacetamide derivatives in synthesizing novel heterocyclic systems.

Physical Properties Analysis

The physical properties of related compounds can be inferred through detailed characterization studies, including spectroscopy and crystallography. Investigations such as those by Lukose et al. (2015) combine experimental and theoretical approaches (DFT calculations) to explore molecular structures, vibrational frequencies, and NMR chemical shifts, providing a comprehensive understanding of the compound's physical characteristics (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and potential for forming heterocyclic compounds, are essential for understanding the utility of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide derivatives. Gouda et al. (2015) reviewed the chemical reactivity of a similar compound, highlighting its role as a building block for synthesizing various heterocyclic systems, which suggests potential pathways and reactions for our compound of interest (Gouda et al., 2015).

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as primary compounds (Yang Man-li, 2008).
  • Building Block in Heterocyclic Synthesis:

    • Gouda (2014) described the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for the synthesis of polyfunctionalized heterocyclic compounds (Gouda, 2014).
  • Antimicrobial Evaluation:

    • Darwish et al. (2014) conducted a study on the synthesis of various heterocycles incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
  • Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives:

  • Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds:

  • Reduction of N-(2-Substituted-1-cyanoethenyl) Acetamides:

    • Zeng, Hu, & Hu (1997) synthesized N-(1-cyano-2-substituted phenylethyl) acetamides by reduction of corresponding titled compounds (Zeng, Hu, & Hu, 1997).
  • In Vivo and In Vitro Anti-inflammatory and Antipyretic Activities:

  • Utility in Heterocyclic Synthesis:

  • Synthesis of Schiff Bases:

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is advised to avoid ingestion, inhalation, and dermal contact .

properties

IUPAC Name

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCFFDGYDZEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179275
Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

CAS RN

24522-30-3
Record name 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24522-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Source ChemIDplus
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Record name 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
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Record name 2-Cyano-N-(4-trifluoromethyl-phenyl)-acetamide
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Record name 2-CYANO-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4N584WTC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Phosphorus pentachloride (83.3 g; 0.40 mol) is introduced into a solution of cyanoacetic acid (34.0 g; 0.40 mol) in 1,2 l of dichloromethane and the mixture is heated under reflux for 30 minutes. 4-Trifluoromethylaniline (41.0 g, 0.26 mol) is then introduced into said mixture within about 10 minutes and the reaction mixture is heated under reflux for 2 hours. After cooling to 20° C., the reaction mixture is treated with 500 ml of water and then stirred for 30 minutes. The aqueous phase is neutralized with sodium carbonate and the precipitate is filtered off with suction. The filter cake is washed with water and dried. 55.2 g of N-(4-trifluoromethylphenyl)cyanoacetamide are thus obtained in crystalline form. Melting point: 194°-195.5° C.
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EA Kuo, PT Hambleton, DP Kay, PL Evans… - Journal of medicinal …, 1996 - ACS Publications
The active metabolite (2) of the novel immunosuppressive agent leflunomide (1) has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes …
Number of citations: 110 pubs.acs.org
S Karmankar, M Tajne - Current Pharmaceutical Analysis, 2020 - ingentaconnect.com
Background: Teriflunomide is an immunosuppressive agent. Immunosuppressive agents are drugs that inhibit or prevent activity of immune system. Teriflunomide was investigated as a …
Number of citations: 5 www.ingentaconnect.com
N Mulakayala, P Rao, J Iqbal, R Bandichhor… - European Journal of …, 2013 - Elsevier
Multiple sclerosis (MS) often results in chronic inflammatory and autoimmune disorders, and recent developments in understanding the disease pathogenesis has lead to newer …
Number of citations: 37 www.sciencedirect.com
AS Kalgutkar, HT Nguyen, ADN Vaz, A Doan… - Drug Metabolism and …, 2003 - ASPET
The 3-unsubstituted isoxazole ring in the anti-inflammatory drug leflunomide undergoes a unique N–O bond cleavage to the active α-cyanoenol metabolite A771726, which resides in …
Number of citations: 136 dmd.aspetjournals.org
J Wu, S Yang, BA Song, PS Bhadury… - Journal of …, 2011 - Wiley Online Library
A series of novel neonicotinoid analogs containing an amide moiety were synthesized, characterized, and subsequently evaluated for their insecticidal activity. According to the …
Number of citations: 15 onlinelibrary.wiley.com
LS Zhuo, HC Xu, MS Wang, XE Zhao, ZH Ming… - European Journal of …, 2019 - Elsevier
As part of our effort to develop new molecular targeted antitumor drug, a novel 2,7-naphthyridone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)…
Number of citations: 26 www.sciencedirect.com
P Blumbergs, ASH STEVENS INC DETROIT MI - 1996 - apps.dtic.mil
The purpose of the program was to provide chemical compounds for the US Army Medical RD Command. In the five years, a total of 58 compounds were delivered in 59 lots. Types of …
Number of citations: 2 apps.dtic.mil
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de
NP Nadella, VN Ratnakaram… - Journal of Liquid …, 2017 - Taylor & Francis
A systematic design-of-experiments was performed by applying quality-by-design concepts to determine design space for rapid quantification of teriflunomide by the ultraperformance …
Number of citations: 15 www.tandfonline.com
S Gerndt, CC Chen, YK Chao, Y Yuan, S Burgstaller… - Elife, 2020 - elifesciences.org
Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (…
Number of citations: 121 elifesciences.org

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